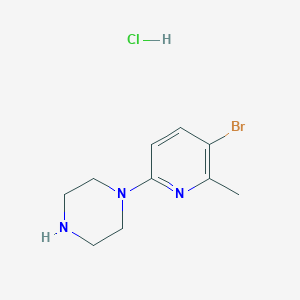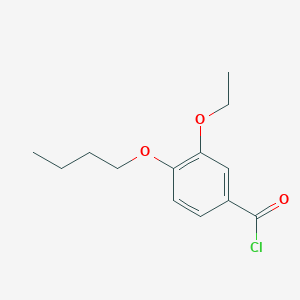
4-Butoxy-3-ethoxybenzoyl chloride
Übersicht
Beschreibung
4-Butoxy-3-ethoxybenzoyl chloride is an organic compound with the molecular formula C₁₃H₁₇ClO₃. It is a benzoyl chloride derivative characterized by the presence of butoxy and ethoxy groups attached to the benzene ring. This compound is primarily used in organic synthesis and various chemical research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Butoxy-3-ethoxybenzoyl chloride can be synthesized through the following steps:
Starting Material: The synthesis begins with 4-butoxy-3-ethoxybenzoic acid.
Chlorination: The benzoic acid derivative is treated with thionyl chloride (SOCl₂) under reflux conditions. This reaction converts the carboxylic acid group into a benzoyl chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Handling of Reagents: Large quantities of 4-butoxy-3-ethoxybenzoic acid and thionyl chloride are used.
Continuous Flow Reactors: These reactors allow for better control over reaction conditions and improved safety.
Purification: The crude product is purified using distillation or recrystallization to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-Butoxy-3-ethoxybenzoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-butoxy-3-ethoxybenzoic acid and hydrochloric acid.
Esterification: Reacts with alcohols to form esters.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Catalysts: Pyridine or triethylamine is often used to neutralize the hydrochloric acid formed during nucleophilic substitution reactions.
Solvents: Reactions are typically carried out in non-aqueous solvents like dichloromethane or tetrahydrofuran.
Major Products
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Wissenschaftliche Forschungsanwendungen
4-Butoxy-3-ethoxybenzoyl chloride is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Used in the development of new drug candidates by modifying its structure to enhance biological activity.
Material Science: Employed in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: Utilized in the preparation of compounds for studying enzyme interactions and protein modifications.
Wirkmechanismus
The mechanism of action of 4-butoxy-3-ethoxybenzoyl chloride involves its reactivity as an acylating agent. It targets nucleophilic sites in molecules, such as amino groups in proteins or hydroxyl groups in carbohydrates, leading to the formation of covalent bonds. This reactivity is exploited in various chemical transformations and biological assays.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Butoxybenzoyl chloride: Lacks the ethoxy group, making it less versatile in certain reactions.
3-Ethoxybenzoyl chloride: Lacks the butoxy group, which affects its solubility and reactivity.
4-Methoxy-3-ethoxybenzoyl chloride: Similar structure but with a methoxy group instead of a butoxy group, leading to different physical and chemical properties.
Uniqueness
4-Butoxy-3-ethoxybenzoyl chloride is unique due to the presence of both butoxy and ethoxy groups, which enhance its solubility in organic solvents and increase its reactivity towards nucleophiles. This dual functionality makes it a valuable intermediate in organic synthesis and various research applications.
Eigenschaften
IUPAC Name |
4-butoxy-3-ethoxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO3/c1-3-5-8-17-11-7-6-10(13(14)15)9-12(11)16-4-2/h6-7,9H,3-5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDLRTGKISBTSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C(=O)Cl)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-Bromopropoxy)methyl]oxolane](/img/structure/B1372790.png)
![4-[4-(Chloromethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B1372792.png)

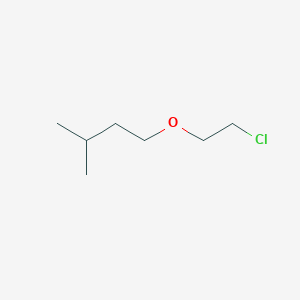
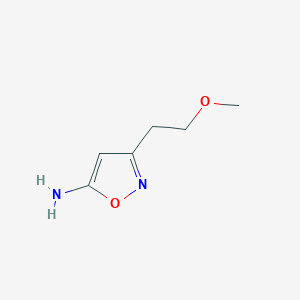
![4-{[4-(1,3-Thiazol-2-yl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine](/img/structure/B1372797.png)
![Methyl 2-[(octan-2-yl)amino]benzoate](/img/structure/B1372798.png)


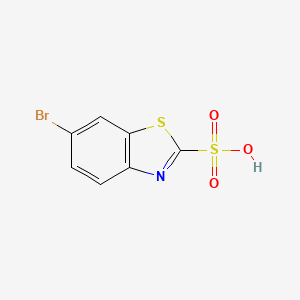

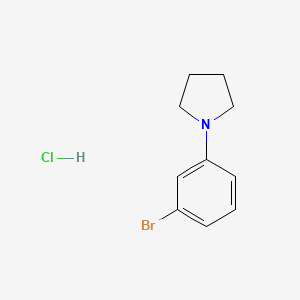
![2-Bromo-1-[3-(4-chloro-phenyl)-5-methyl-isoxazol-4-yl]-ethanone](/img/structure/B1372809.png)
